Sodium octanoate-1-13C
Overview
Description
Sodium octanoate-1-13C, also known as caprylic acid-1-13C sodium salt, is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the octanoate molecule. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Scientific Research Applications
Sodium octanoate-1-13C is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in tracer studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of fatty acids in the body.
Industry: Applied in the development of new materials and products where isotopic labeling is required for detailed analysis.
Safety and Hazards
Sodium octanoate-1-13C is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .
Mechanism of Action
Target of Action
Sodium octanoate-1-13C, also known as Caprylic acid-1-13C sodium salt or Octanoic acid-1-13C sodium salt , is a medium-chain fatty acid Medium-chain fatty acids like this compound are known to be metabolized in the liver .
Mode of Action
A study on myocardial fatty acid metabolism using hyperpolarized (hp) 13c-labelled compounds, including this compound, suggests that it may play a role in fatty acid catabolism .
Biochemical Pathways
this compound is involved in the metabolic pathways of fatty acids. It is suggested that this compound is involved in the metabolism of amino acids and short-chain fatty acids . Furthermore, this compound is implicated in the hepatic mitochondrial β-oxidation process .
Pharmacokinetics
As a medium-chain fatty acid, it is known to be metabolized in the liver .
Result of Action
It is known that medium-chain fatty acids like this compound can influence cellular metabolism, particularly in the liver .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study on Sodium octanoate in reversed micelles showed that the dynamic behavior of Sodium octanoate, especially that of the polar headgroups, was influenced by the presence of cosolubilized water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium octanoate-1-13C can be synthesized by reacting octanoic acid-1-13C with sodium hydroxide. The reaction typically involves dissolving octanoic acid-1-13C in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to neutralize the acid, forming the sodium salt. The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity octanoic acid-1-13C and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity of the final product. The product is then purified, typically through recrystallization or other purification techniques, to achieve the desired isotopic purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming octanoic acid-1-13C or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to octanoic acid-1-13C or other reduced forms.
Substitution: The compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various metal salts can be used to replace the sodium ion, depending on the desired product.
Major Products Formed:
Oxidation: Octanoic acid-1-13C and other oxidized derivatives.
Reduction: Octanoic acid-1-13C and other reduced forms.
Substitution: Various metal octanoates depending on the substituting cation.
Comparison with Similar Compounds
Sodium octanoate: The non-labeled version of the compound.
Sodium butyrate-1-13C: Another labeled fatty acid salt with a shorter carbon chain.
Sodium palmitate-1-13C: A labeled fatty acid salt with a longer carbon chain.
Uniqueness: Sodium octanoate-1-13C is unique due to its specific carbon-13 labeling at the first carbon position. This specific labeling allows for precise tracking and analysis in scientific studies, making it a valuable tool in research compared to its non-labeled or differently labeled counterparts.
Properties
IUPAC Name |
sodium;(113C)octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKRNSHANADUFY-IYWRZBIASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201612-61-5 | |
Record name | Sodium octanoate C-13, 1- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM OCTANOATE C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K216HQ0FFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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